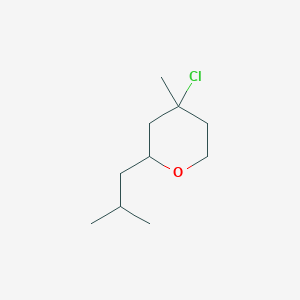
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-: is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom, a methyl group, and a 2-methylpropyl group attached to the tetrahydropyran ring. Its molecular formula is C10H19ClO .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the chlorination of tetrahydropyran derivatives. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-hydroxy-2H-pyran derivatives.
Oxidation: Formation of 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-2-one.
Reduction: Formation of 4-methyl-2-(2-methylpropyl)tetrahydropyran.
Aplicaciones Científicas De Investigación
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- involves its interaction with specific molecular targets. The chlorine atom and other functional groups in the compound can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound without the chlorine and methylpropyl groups.
4-Chlorotetrahydropyran: Similar structure but lacks the methyl and methylpropyl groups.
2H-Pyran, 4-methyl-2-(2-methylpropyl)-: Lacks the chlorine atom.
Uniqueness
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, methyl group, and methylpropyl group makes it distinct from other pyran derivatives and influences its chemical behavior and applications.
Propiedades
Número CAS |
53045-57-1 |
|---|---|
Fórmula molecular |
C10H19ClO |
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
4-chloro-4-methyl-2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9H,4-7H2,1-3H3 |
Clave InChI |
GKUYVIPYBKCVMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CC(CCO1)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
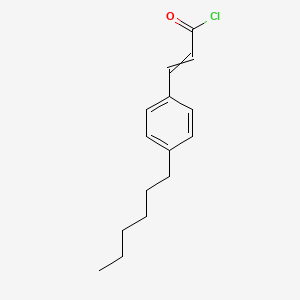
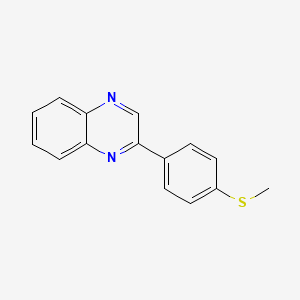

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
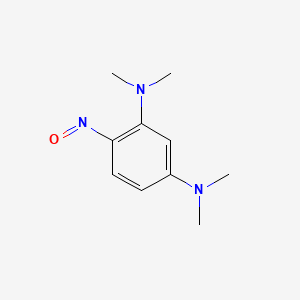
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
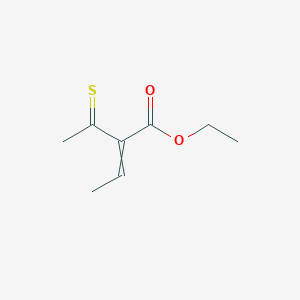
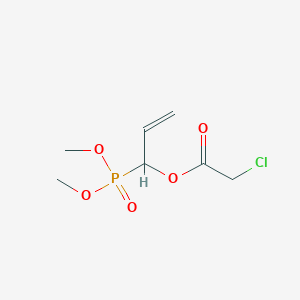
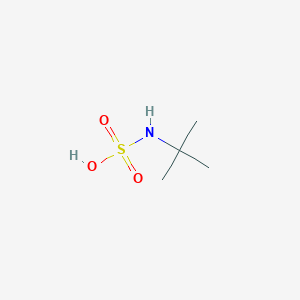
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

